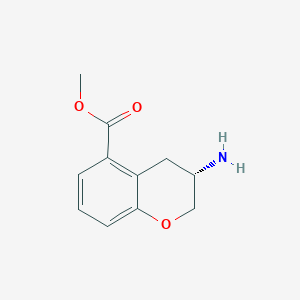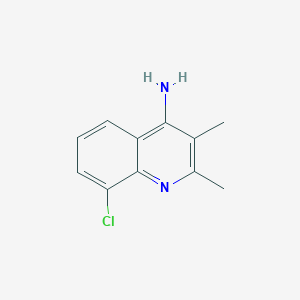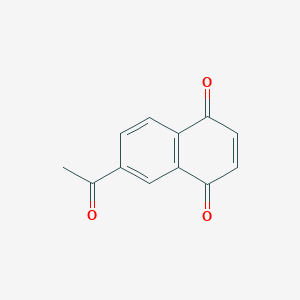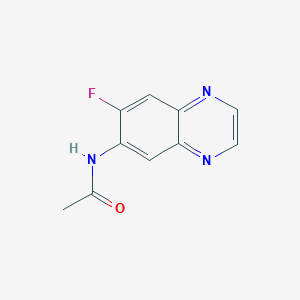![molecular formula C11H17N3O B11898555 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- CAS No. 646056-24-8](/img/structure/B11898555.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1,7-diazaspiro[44]nonan-7-yl)isoxazole is a heterocyclic compound that features a spirocyclic structure with an isoxazole ring
Preparation Methods
The synthesis of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isoxazole typically involves the formation of the spirocyclic core followed by the introduction of the isoxazole ring. One common synthetic route includes the reaction of a suitable diazaspiro compound with an isoxazole precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isoxazole can be compared with other spirocyclic and isoxazole-containing compounds:
Similar Compounds: Examples include 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole and other diazaspiro derivatives.
Properties
CAS No. |
646056-24-8 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
InChI Key |
LTWGYJZFUYQWRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)

![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)



![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)



